molecular formula C17H17BrO3 B4876251 5-bromo-2-[3-(4-methylphenoxy)propoxy]benzaldehyde

5-bromo-2-[3-(4-methylphenoxy)propoxy]benzaldehyde

Cat. No.: B4876251
M. Wt: 349.2 g/mol
InChI Key: IRDSONQAUXPKMT-UHFFFAOYSA-N
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Description

5-bromo-2-[3-(4-methylphenoxy)propoxy]benzaldehyde is an organic compound that features a bromine atom, a benzaldehyde group, and a propoxy linkage to a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[3-(4-methylphenoxy)propoxy]benzaldehyde typically involves a multi-step process:

    Etherification: The propoxy linkage is formed by reacting 3-bromopropanol with 4-methylphenol in the presence of a base like potassium carbonate.

    Aldehyde Formation: The final step involves the formation of the aldehyde group, which can be achieved through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-[3-(4-methylphenoxy)propoxy]benzaldehyde undergoes various types of chemical reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: 5-bromo-2-[3-(4-methylphenoxy)propoxy]benzoic acid.

    Reduction: 5-bromo-2-[3-(4-methylphenoxy)propoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-[3-(4-methylphenoxy)propoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-bromo-2-[3-(4-methylphenoxy)propoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atom and the phenoxy group may also contribute to its biological activity by interacting with cellular membranes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-[3-(4-chlorophenoxy)propoxy]benzaldehyde
  • 5-bromo-2-[3-(4-fluorophenoxy)propoxy]benzaldehyde
  • 5-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde

Uniqueness

5-bromo-2-[3-(4-methylphenoxy)propoxy]benzaldehyde is unique due to the presence of the methyl group on the phenoxy ring, which can influence its reactivity and biological activity. This methyl group may enhance its lipophilicity and ability to interact with hydrophobic sites in biological systems, potentially leading to distinct pharmacological properties.

Properties

IUPAC Name

5-bromo-2-[3-(4-methylphenoxy)propoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO3/c1-13-3-6-16(7-4-13)20-9-2-10-21-17-8-5-15(18)11-14(17)12-19/h3-8,11-12H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDSONQAUXPKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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